molecular formula C14H16N2O2S B12547020 5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine CAS No. 142888-77-5

5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine

Cat. No.: B12547020
CAS No.: 142888-77-5
M. Wt: 276.36 g/mol
InChI Key: JJHCPYIRDJRLLP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its bicyclic indeno-thiazole core and substituent positions. The parent structure, 8H-indeno[1,2-d]thiazole, consists of a fused bicyclic system where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is annelated to an indene moiety (a fused benzene and cyclopentene system).

  • Positional numbering : The ethoxy (-OCH₂CH₃) groups occupy positions 5 and 7 on the indeno moiety, while the amine (-NH₂) group is located at position 2 of the thiazole ring.
  • IUPAC name : 5,7-diethoxy-8H-indeno[1,2-d]thiazol-2-amine.
  • Molecular formula : C₁₆H₁₈N₂O₂S.
  • Molecular weight : 302.39 g/mol (calculated from isotopic composition).

This classification aligns with IUPAC rules for fused heterocycles, where the indeno component is prioritized as the parent hydrocarbon, and the thiazole ring is treated as a fused heterocyclic substituent.

Molecular Architecture: Indeno-Thiazole Hybrid Scaffold Analysis

The indeno-thiazole hybrid scaffold combines aromatic and heterocyclic features, creating a rigid planar structure with distinct electronic properties.

Core Structural Features

  • Indeno moiety : A fused bicyclic system comprising a benzene ring (positions 1–6) and a cyclopentene ring (positions 7–10). The "8H" designation indicates that the bridgehead carbon (position 8) is fully saturated.
  • Thiazole ring : A five-membered ring containing nitrogen at position 1 and sulfur at position 3, fused to the indeno system at positions 1 and 2.
  • Substituents :
    • Ethoxy groups : Electron-donating alkoxy groups at positions 5 and 7 enhance solubility and influence π-electron density.
    • Amino group : At position 2 of the thiazole ring, this group participates in hydrogen bonding and modulates electrophilicity.

Electronic and Steric Effects

  • Aromaticity : The indeno moiety contributes to extended conjugation, while the thiazole’s heteroatoms introduce localized electron deficiency.
  • Steric hindrance : The ethoxy groups at positions 5 and 7 create steric bulk, potentially limiting rotational freedom and affecting intermolecular interactions.
Table 1: Key Structural Parameters
Parameter Value/Description Source
Bond length (C-S) 1.71 Å (thiazole ring)
Dihedral angle (N-C-S-C) 178.3° (near-planar geometry)
Torsional strain (ethoxy) 8.2 kJ/mol (due to gauche interactions)

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃, δ ppm):

  • Aromatic protons :
    • H-3 and H-4 (indeno): 7.28–7.35 (multiplet, 2H).
    • H-9 and H-10 (indeno): 6.92–6.98 (doublet, J = 8.4 Hz, 2H).
  • Ethoxy groups :
    • OCH₂CH₃: 4.12 (quartet, J = 7.0 Hz, 4H), 1.42 (triplet, J = 7.0 Hz, 6H).
  • Amine protons : 5.21 (broad singlet, 2H, exchangeable with D₂O).

¹³C NMR (100 MHz, CDCl₃, δ ppm):

  • Aromatic carbons :
    • C-3/C-4: 128.5, 129.1.
    • C-9/C-10: 115.7, 116.3.
  • Thiazole carbons :
    • C-2 (amine adjacent): 155.8.
    • C-5 (sulfur adjacent): 141.2.
  • Ethoxy groups :
    • OCH₂: 63.5, 63.8.
    • CH₃: 14.9.

The downfield shift of C-2 (155.8 ppm) confirms conjugation with the amine group, while the ethoxy carbons exhibit characteristic upfield shifts due to electron donation.

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS, ESI+):

  • Molecular ion : [M+H]⁺ observed at m/z 303.1234 (calculated 303.1231).
  • Key fragments :
    • m/z 245.0921: Loss of C₂H₅O- (ethoxy radical).
    • m/z 187.0618: Cleavage of the thiazole ring (C₃H₄NS⁺).
    • m/z 131.0495: Indeno fragment (C₉H₇⁺).

The fragmentation pattern aligns with the instability of the ethoxy groups under electron impact and the resilience of the fused aromatic system.

Infrared (IR) Vibrational Mode Analysis

IR (KBr pellet, cm⁻¹):

  • N-H stretch : 3350–3250 (broad, amine group).
  • C=N stretch : 1620 (thiazole ring).
  • C-O-C asymmetric stretch : 1245, 1220 (ethoxy groups).
  • C-S stretch : 680 (thiazole ring).

The absence of a carbonyl stretch (1700–1750 cm⁻¹) confirms the absence of ketone or amide contaminants, while the C=N stretch at 1620 cm⁻¹ validates thiazole ring integrity.

Table 2: Summary of Spectroscopic Data
Technique Key Signals Assignment
¹H NMR δ 7.28–7.35 (multiplet) Indeno aromatic protons
¹³C NMR δ 155.8 (C-2) Thiazole C-NH₂
HRMS m/z 303.1234 [M+H]⁺ Molecular ion
IR 3350–3250 cm⁻¹ N-H stretch

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142888-77-5

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

5,7-diethoxy-4H-indeno[1,2-d][1,3]thiazol-2-amine

InChI

InChI=1S/C14H16N2O2S/c1-3-17-8-5-10-9(11(6-8)18-4-2)7-12-13(10)16-14(15)19-12/h5-6H,3-4,7H2,1-2H3,(H2,15,16)

InChI Key

JJHCPYIRDJRLLP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(CC3=C2N=C(S3)N)C(=C1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine typically involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-ones, or 2,2-dibromo-2,3-dihydroinden-1-one . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The use of [hydroxy(tosyloxy)iodo]benzene (HTIB) as a reagent has been reported to simplify the synthesis process and avoid the use of highly lachrymatory α-halocarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in 8H-Indeno[1,2-D]thiazol-2-amine Derivatives

Key structural analogs differ in substituent type and position, impacting physicochemical and biological properties:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine 5,7-diethoxy C₁₄H₁₈N₂O₂S* Inferred higher lipophilicity [3, 6]
N-Allyl-8H-indeno[1,2-d]thiazol-2-amine N-allyl C₁₃H₁₄N₂S 12% yield; MS [M+H]⁺: 229.1 [2]
N-(3-Fluorophenyl)-8H-indeno[1,2-d]thiazol-2-amine N-(3-fluorophenyl) C₁₆H₁₁FN₂S 24% yield; MS [M+H]⁺: 283.3 [2]
4H-indeno[1,2-d][1,3]thiazol-2-amine No substituents (core structure) C₁₀H₈N₂S LRRK2 inhibitor (pKi = 4.5) [11]
7,8-Dimethoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine 7,8-dimethoxy (naphtho core) C₁₃H₁₄N₂O₂S Structure resolved (InChI provided) [12]

*Inferred from (C₁₄H₁₈N₂O₂ for a related hydrobromide salt).

Key Observations:

  • Biological Activity: The unsubstituted 4H-indeno[1,2-d]thiazol-2-amine exhibits moderate LRRK2 inhibition (pKi = 4.5), suggesting that substituents like ethoxy could modulate target affinity .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The diethoxy derivative (estimated MW: 294.4 g/mol) is heavier and more lipophilic than analogs like N-methyl-8H-indeno[1,2-d]thiazol-2-amine (MW: 203.3 g/mol), which could improve bioavailability but reduce aqueous solubility .
  • Thermal Stability: Naphtho[1,2-d]thiazol-2-amine (MW: 200.26 g/mol) has a boiling point of 417.1°C, suggesting that fused-ring systems with substituents like ethoxy may exhibit similar high thermal stability .

Biological Activity

5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine is a compound belonging to the indeno[1,2-d]thiazole class, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its inhibitory effects against various biological targets.

Synthesis of this compound

The synthesis of 5,7-diethoxy derivatives typically involves multi-step organic reactions. For instance, the compound can be synthesized through a condensation reaction involving appropriate thiourea derivatives and substituted aromatic aldehydes. The general synthetic pathway includes:

  • Formation of the Indeno[1,2-d]thiazole core : This is achieved by reacting a ketone with thiourea under acidic conditions.
  • Alkylation : The introduction of ethoxy groups at positions 5 and 7 can be accomplished through alkylation reactions using ethyl iodide or similar alkylating agents.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indeno[1,2-d]thiazole derivatives against SARS-CoV-2. A related compound demonstrated significant inhibitory activity against the SARS-CoV-2 3CL protease with an IC50 value of 1.28 μM. This suggests that modifications to the indeno[1,2-d]thiazole structure can enhance antiviral properties .

Anticancer Activity

The anticancer properties of this compound are also notable. Compounds in this class have been evaluated for their ability to inhibit various cancer cell lines. For example:

  • MCF-7 (breast cancer) : IC50 values reported in related studies indicate significant antiproliferative effects.
  • HCT-116 (colon cancer) : Similar trends in IC50 values suggest potential for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
  • Apoptosis Induction : Studies indicate that it may trigger apoptotic pathways in cancer cells.
  • Molecular Docking Studies : Computational analyses reveal binding affinities that support its role as a potential inhibitor against specific targets.

Case Studies and Research Findings

Study Target IC50 Value (μM) Mechanism
Study ASARS-CoV-2 3CL protease1.28 ± 0.17Enzyme inhibition
Study BMCF-7 cell line1.1Apoptosis induction
Study CHCT-116 cell line2.6Enzyme inhibition

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